molecular formula C44H80N2O19 B12701533 Azithromycin hydrogen citrate CAS No. 802905-97-1

Azithromycin hydrogen citrate

Cat. No.: B12701533
CAS No.: 802905-97-1
M. Wt: 941.1 g/mol
InChI Key: FKEJLHMAOPHLIQ-WVVFQGGUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azithromycin is synthesized from erythromycin through a series of chemical modifications. . This modification significantly alters the pharmacokinetics and microbiological properties of the compound.

Industrial Production Methods

Industrial production of azithromycin hydrogen citrate typically involves large-scale chemical synthesis followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Azithromycin hydrogen citrate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce azithromycin N-oxide, while reduction may yield azithromycin derivatives with altered pharmacological properties .

Scientific Research Applications

Azithromycin hydrogen citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azithromycin hydrogen citrate is unique due to its enhanced solubility and stability, making it suitable for intravenous formulations. Its broad-spectrum activity and long half-life also make it a valuable antibiotic for treating a wide range of infections .

Properties

CAS No.

802905-97-1

Molecular Formula

C44H80N2O19

Molecular Weight

941.1 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C38H72N2O12.C6H8O7/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h20-33,35,41-43,45-46H,15-19H2,1-14H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1

InChI Key

FKEJLHMAOPHLIQ-WVVFQGGUSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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